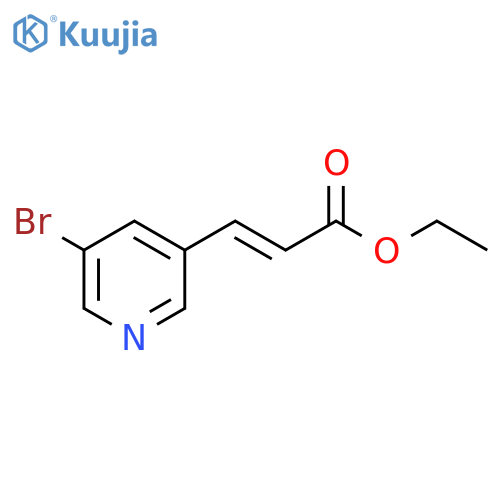

Cas no 145743-88-0 (Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate)

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(5-broMopyridin-3-yl)acrylate

- Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate

-

- インチ: 1S/C10H10BrNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3/b4-3+

- InChIKey: IYMUVIIGRDYDLA-ONEGZZNKSA-N

- ほほえんだ: C(OCC)(=O)/C=C/C1=CC(Br)=CN=C1

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455967-0.1g |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 0.1g |

$715.0 | 2023-06-06 | ||

| Enamine | EN300-1455967-10.0g |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 10g |

$3500.0 | 2023-06-06 | ||

| Enamine | EN300-1455967-2500mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 2500mg |

$1594.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-500mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 500mg |

$781.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-1000mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 1000mg |

$813.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-10000mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 10000mg |

$3500.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-5.0g |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 5g |

$2360.0 | 2023-06-06 | ||

| Enamine | EN300-1455967-100mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 100mg |

$715.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-250mg |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 250mg |

$748.0 | 2023-09-29 | ||

| Enamine | EN300-1455967-0.05g |

ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate |

145743-88-0 | 0.05g |

$683.0 | 2023-06-06 |

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate 関連文献

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoateに関する追加情報

Comprehensive Overview of Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS No. 145743-88-0)

Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS No. 145743-88-0) is a versatile organic compound widely used in pharmaceutical and agrochemical research. This bromopyridine derivative is particularly valued for its role as a key intermediate in the synthesis of more complex molecules. Its ethyl ester functionality and conjugated double bond make it a valuable building block in organic chemistry, especially in cross-coupling reactions and Michael additions.

The compound's 5-bromopyridin-3-yl moiety is a critical feature, enabling it to participate in various palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings. Researchers are increasingly focusing on this compound due to its potential applications in developing new drug candidates and advanced materials. Recent studies highlight its utility in designing kinase inhibitors and antiviral agents, aligning with the growing demand for innovative therapeutics.

In the context of green chemistry, Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate has garnered attention for its compatibility with sustainable synthesis methods. Scientists are exploring catalyst-free and solvent-free approaches to minimize environmental impact while maintaining high yields. This aligns with the broader industry trend toward eco-friendly chemical processes, a topic frequently searched by professionals in the field.

From a structural perspective, the compound's E-configuration (trans arrangement) is essential for its reactivity and stability. The prop-2-enoate group enhances its electrophilic character, making it suitable for nucleophilic attack in various synthetic pathways. Its UV-visible absorption properties also make it a candidate for photophysical studies, particularly in the development of organic semiconductors and fluorescent probes.

Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate. Purity and stability are critical factors, especially when the compound is used in high-throughput screening or combinatorial chemistry. Storage recommendations typically include anhydrous conditions and low temperatures to prevent degradation.

The compound's relevance extends to material science, where it serves as a precursor for π-conjugated systems used in OLEDs and solar cells. With the rising interest in renewable energy, researchers are investigating its potential in organic photovoltaics, a hot topic in academic and industrial circles. This dual applicability in life sciences and energy technologies underscores its interdisciplinary importance.

In summary, Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate (CAS No. 145743-88-0) is a multifaceted compound with significant applications in drug discovery, material engineering, and sustainable chemistry. Its unique structural features and reactivity profile make it a subject of ongoing research, addressing some of the most pressing challenges in modern science.

145743-88-0 (Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate) 関連製品

- 2097999-08-9(2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine)

- 1228551-84-5(1-(1-Hydroxy-2-pyridin-3-yl-1H-benzimidazol-6-yl)ethanone)

- 2137980-62-0(1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-2-ol)

- 1351597-98-2(2-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethyl-5-methoxybenzamide)

- 1240948-72-4(2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile)

- 953215-69-5(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide)

- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)

- 1137861-60-9(1-2-(propan-2-yl)phenylprop-2-en-1-one)

- 184041-29-0(6-Bromo-3,3-dimethyl-1H-quinoline-2,4-dione)

- 1361904-32-6(5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)